5-Bromo-4-chlorothiophene-2-sulfonamide
Description
Significance of Thiophene (B33073) and Sulfonamide Moieties in Contemporary Chemical Research
The thiophene nucleus, a five-membered, sulfur-containing aromatic ring, is a cornerstone in the development of pharmaceuticals and functional materials. smolecule.comresearchgate.netchemsrc.com It is considered a "privileged" scaffold in medicinal chemistry because its derivatives exhibit a vast array of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, anticancer, and antihypertensive properties. smolecule.comlookchem.com The thiophene ring is often used as a bioisostere for the phenyl ring in drug design, which can improve physicochemical properties and binding affinity to biological targets. researchgate.net Its structural versatility allows for extensive synthetic modifications, making it an indispensable component in the creation of combinatorial libraries for drug discovery. smolecule.comlookchem.com
Similarly, the sulfonamide functional group (-SO₂NH₂) has a storied history in medicine, beginning with the discovery of prontosil, the first commercially available antibacterial agent, in the 1930s. nih.govorganic-chemistry.org This discovery ushered in the era of sulfa drugs. Beyond their well-known antibacterial action, which involves the inhibition of folic acid synthesis in microorganisms, sulfonamides are integral to a wide range of modern therapeutics. nih.gov They are found in drugs used as diuretics, anticonvulsants, anti-inflammatory agents (including COX-2 inhibitors), and anticancer agents. rsc.orgnih.gov A key mechanism of action for many sulfonamide-containing drugs is the potent inhibition of specific enzymes, such as carbonic anhydrase. rsc.orgresearchgate.net The hybridization of sulfonamides with various heterocyclic rings, including thiophene, often leads to compounds with enhanced and diverse biological activities. researchgate.net
Overview of Halogenated Thiophene Sulfonamides in Academic Inquiry
The introduction of halogen atoms (F, Cl, Br, I) onto the thiophene sulfonamide scaffold provides a powerful tool for modulating a compound's chemical and biological properties. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding interactions with target proteins. Furthermore, halogen atoms, particularly bromine and chlorine, serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions.
Research into halogenated thiophene sulfonamides is an active area of investigation. For instance, compounds like 5-bromothiophene-2-sulfonamide (B1270684) are key intermediates in the synthesis of more complex molecules. The bromine atom is readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl or heteroaryl groups. researchgate.net This strategy has been employed to create libraries of novel compounds screened for antibacterial, anti-urease, and other biological activities. researchgate.net
Recent studies have focused on the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides to combat antibiotic resistance. These compounds have shown promising antibacterial efficacy against clinically isolated multidrug-resistant bacteria, such as New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae. nih.govresearchgate.netchemicalbook.com Similarly, 5-chlorothiophene-2-sulfonamide and its derivatives are investigated for their potential as enzyme inhibitors and serve as building blocks for therapeutics. The strategic placement of both bromo and chloro substituents, as seen in 5-Bromo-4-chlorothiophene-2-sulfonamide, offers a unique platform for creating complex and potentially potent molecules through selective and sequential chemical modifications.
Chemical Profile of this compound
While extensive research on the specific applications of this compound is emerging, its chemical properties and synthesis can be understood from established principles of organic chemistry and data on related compounds.
Physicochemical Properties
The properties of this compound are determined by its unique combination of functional groups. The di-halogenated thiophene ring provides a lipophilic and aromatic core, while the sulfonamide group adds polarity and hydrogen bonding capabilities. Below is a table of its predicted and known physicochemical properties, based on its precursor, 5-Bromo-4-chlorothiophene-2-sulfonyl chloride.
| Property | Value |
| Molecular Formula | C₄H₃BrClNO₂S₂ |
| Molecular Weight | 276.56 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| CAS Number (Precursor) | 1307307-49-8 (for 5-Bromo-4-chlorothiophene-2-sulfonyl chloride) |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMF, DMSO) |
Note: Some properties are predicted based on the structure and data from chemically similar compounds.
Synthesis and Derivatization
The synthesis of this compound is typically achieved from its corresponding sulfonyl chloride precursor.
Synthetic Route
The standard method for converting a sulfonyl chloride to a sulfonamide is through reaction with ammonia (B1221849) or an amine. The synthesis of this compound would proceed via the amination of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride. This reaction is generally carried out by treating the sulfonyl chloride with aqueous or anhydrous ammonia in a suitable solvent.
This two-step approach, starting from a substituted thiophene, is a common strategy for producing thiophene sulfonamides:
Chlorosulfonation: The starting material, 2-bromo-3-chlorothiophene, undergoes electrophilic substitution with chlorosulfonic acid to install the sulfonyl chloride group (-SO₂Cl) at the 5-position of the thiophene ring, yielding 5-Bromo-4-chlorothiophene-2-sulfonyl chloride.
Amination: The resulting sulfonyl chloride is then reacted with an ammonia source to replace the chloride atom with an amino group (-NH₂), forming the final this compound product.
Use as a Key Intermediate in Organic Synthesis
The true value of this compound in contemporary research lies in its potential as a versatile chemical building block. The two different halogen atoms on the thiophene ring can be selectively functionalized, allowing for the stepwise construction of complex molecules.
Cross-Coupling Reactions: The bromine atom at the 5-position is generally more reactive than the chlorine atom at the 4-position in palladium-catalyzed cross-coupling reactions. This allows for the selective replacement of the bromine with various aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Sonogashira couplings.
Further Halogen Chemistry: Following the modification at the 5-position, the less reactive chlorine at the 4-position can be targeted for functionalization under different reaction conditions, providing a route to tri-substituted thiophene derivatives.
Sulfonamide Modification: The sulfonamide group itself can be derivatized. For example, N-alkylation or N-arylation can be performed to create a library of secondary or tertiary sulfonamides, which is a common strategy in drug discovery to fine-tune the pharmacological profile of a lead compound.
Properties
IUPAC Name |
5-bromo-4-chlorothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNO2S2/c5-4-2(6)1-3(10-4)11(7,8)9/h1H,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKDIXNPZQMOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profile and Chemical Transformations of 5 Bromo 4 Chlorothiophene 2 Sulfonamide
Nucleophilic Reactivity of the Sulfonamide Group
The primary sulfonamide group (-SO₂NH₂) in 5-Bromo-4-chlorothiophene-2-sulfonamide serves as a site for nucleophilic reactions, primarily through the deprotonation of the nitrogen atom. The acidic protons on the nitrogen can be removed by a suitable base to generate a sulfonamidate anion, which is a potent nucleophile. This anion can then react with various electrophiles, most commonly leading to N-alkylation or N-arylation.
Detailed research has demonstrated the successful N-alkylation of related thiophene (B33073) sulfonamides. For instance, studies on 5-bromothiophene-2-sulfonamide (B1270684) show that it can be effectively deprotonated using bases like lithium hydride (LiH) in a polar aprotic solvent such as dimethylformamide (DMF). The resulting anion readily reacts with alkyl halides to furnish N-alkylated products in good yields. nih.govdovepress.com Steric hindrance from the incoming alkyl group can influence the reaction's efficiency, with less hindered alkyl halides generally providing higher yields. nih.gov
This reactivity allows for the modification of the sulfonamide moiety, enabling the synthesis of a diverse library of derivatives from the parent compound. Another advanced strategy involves the conversion of the primary sulfonamide into a highly reactive sulfonyl chloride intermediate, which can then be coupled with a wide array of nucleophiles under mild conditions. nih.gov
Table 1: Examples of N-Alkylation of 5-Bromothiophene-2-sulfonamide This table is based on data for the closely related compound 5-bromothiophene-2-sulfonamide to illustrate the typical reactivity of the sulfonamide group.
| Alkyl Halide | Base/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bromoethane | LiH / DMF | 5-Bromo-N-ethylthiophene-2-sulfonamide | 72 | nih.gov |
| 1-Bromopropane | LiH / DMF | 5-Bromo-N-propylthiophene-2-sulfonamide | 78 | nih.gov |
| Isopropyl bromide | LiH / DMF | 5-Bromo-N-isopropylthiophene-2-sulfonamide | 62 | nih.gov |
Electrophilic Reactivity on the Thiophene Aromatic Ring
The thiophene ring is inherently an electron-rich aromatic system, typically reactive towards electrophilic substitution. numberanalytics.com However, in this compound, the ring is heavily substituted with three strong electron-withdrawing groups: a bromo group at position 5, a chloro group at position 4, and a sulfonamide group at position 2. These groups significantly deactivate the thiophene ring, making it much less susceptible to attack by electrophiles compared to unsubstituted thiophene.
The directing effects of these substituents are critical. Electron-withdrawing groups on a thiophene ring generally direct incoming electrophiles to the available positions. uoanbar.edu.iq In this molecule, the only unsubstituted carbon is at the C3 position. Therefore, any potential electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts acylation, would be directed to this C3 position. However, the strong deactivating nature of the existing substituents means that such reactions would likely require harsh conditions and may result in low yields, making this a less common pathway for functionalization compared to reactions at the other sites.
Transition Metal-Catalyzed Reactivity at Halogenated Centers
The most significant and synthetically useful aspect of this compound's reactivity lies in the functionalization of its halogenated centers via transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed processes being the most extensively studied. rsc.orgdoaj.org
A key feature of the molecule is the presence of two different halogens, bromine and chlorine. This allows for chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the first step is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity of this step is dependent on the carbon-halogen bond dissociation energy, which follows the trend C-I > C-Br > C-Cl. researchgate.netacs.org
Consequently, the C-Br bond at the C5 position is significantly more reactive towards oxidative addition than the C-Cl bond at the C4 position. This differential reactivity allows for selective cross-coupling reactions to be performed at the C5 position while leaving the chlorine atom at C4 untouched. This has been demonstrated extensively in Suzuki-Miyaura cross-coupling reactions, where this compound or its derivatives are coupled with various boronic acids exclusively at the C-Br bond. doaj.orgresearchgate.net
The selective reactivity of the C-Br bond has been widely exploited for the formation of new C-C bonds, primarily through the Suzuki-Miyaura reaction. This reaction has been used to synthesize large libraries of 5-aryl-4-chlorothiophene-2-sulfonamides by coupling the parent compound with a diverse range of aryl and heteroaryl boronic acids. nih.govdovepress.com These reactions are typically carried out using a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. researchgate.net
The tolerance of the Suzuki coupling to various functional groups on the boronic acid partner makes this a highly versatile method for elaborating the core structure of this compound. While C-C bond formation is the most explored avenue, the principles of cross-coupling suggest that other transformations, such as Sonogashira (C-C triple bond), Heck (C-C double bond), and Buchwald-Hartwig (C-N) couplings, are also feasible at the reactive C-Br position.
Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an N-Alkylated 5-Bromothiophene-2-sulfonamide Derivative This table showcases the selective C-C bond formation at the C-Br position using 5-bromo-N-propylthiophene-2-sulfonamide as the substrate.
| Aryl Boronic Acid | Catalyst/Base | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-Propyl-5-phenylthiophene-2-sulfonamide | 56 | nih.gov |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-Methylphenyl)-N-propylthiophene-2-sulfonamide | 58 | nih.gov |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-Methoxyphenyl)-N-propylthiophene-2-sulfonamide | 62 | nih.gov |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-Fluorophenyl)-N-propylthiophene-2-sulfonamide | 62 | nih.gov |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-Chlorophenyl)-N-propylthiophene-2-sulfonamide | 66 | nih.gov |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-Propyl-5-(4-(trifluoromethyl)phenyl)thiophene-2-sulfonamide | 72 | nih.gov |
Spectroscopic and Structural Elucidation of 5 Bromo 4 Chlorothiophene 2 Sulfonamide and Its Analogues
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with matter to probe various molecular properties. For thiophene (B33073) sulfonamides, techniques such as FT-IR, UV-Vis, NMR, and LC-MS offer a holistic view of the molecule's structure and purity.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In 5-Bromo-4-chlorothiophene-2-sulfonamide and its analogues, characteristic vibrational frequencies confirm the presence of key structural motifs.
The sulfonamide group (-SO₂NH₂) gives rise to distinct absorption bands. Typically, two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are observed in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide's amino group is usually seen as a band in the 3350–3250 cm⁻¹ range. uomphysics.net Furthermore, the thiophene ring itself presents characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching within the 1550–1400 cm⁻¹ region, and the C-S stretching vibrations, which are typically weaker and found at lower wavenumbers. mdpi.com The presence of carbon-halogen bonds (C-Br and C-Cl) would also be indicated by absorption bands in the fingerprint region (below 1000 cm⁻¹).
Table 1: Typical FT-IR Vibrational Frequencies for Thiophene Sulfonamides
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| Sulfonamide (N-H) | Stretching | 3350–3250 |
| Thiophene (C-H) | Stretching | ~3100 |
| Sulfonamide (S=O) | Asymmetric Stretching | 1370–1330 |
| Sulfonamide (S=O) | Symmetric Stretching | 1180–1160 |
| Thiophene (C=C) | Stretching | 1550–1400 |
| Thiophene (C-S) | Stretching | 850–700 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic and heteroaromatic compounds like this compound, this technique is used to study the π-electron system. The absorption of photons promotes electrons from a lower energy molecular orbital (typically a π orbital) to a higher energy one (an antibonding π* orbital).
Thiophene-based compounds typically exhibit strong absorption bands in the UV region, corresponding to π→π* transitions. rsc.org The position of the maximum absorption (λmax) and the molar absorptivity (ε) are influenced by the substituents on the thiophene ring. The presence of the sulfonamide group, as well as the bromine and chlorine atoms, can cause shifts in the absorption wavelength (bathochromic or hypsochromic shifts) and changes in absorption intensity compared to the unsubstituted thiophene ring. For instance, studies on various thiophene derivatives show absorption maxima in the range of 250–320 nm. acs.org These photophysical properties are essential for understanding the electronic structure of the molecule. nih.gov
Table 2: Illustrative UV-Vis Absorption Data for Substituted Thiophenes
| Compound Class | Electronic Transition | Typical λmax (nm) |
|---|---|---|
| Thiophene Derivatives | π → π* | 250–320 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure by mapping the carbon and hydrogen framework.
¹H NMR: In this compound, the thiophene ring contains a single proton at the C3 position. This proton is expected to appear as a singlet in the aromatic region of the ¹H NMR spectrum, typically between δ 7.0 and 8.0 ppm. Its exact chemical shift is influenced by the strong electron-withdrawing effects of the adjacent sulfonyl group and the halogen substituents. The protons of the sulfonamide NH₂ group would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR: The ¹³C NMR spectrum would show four distinct signals for the four carbon atoms of the thiophene ring. The chemical shifts of these carbons are highly dependent on the attached substituents. The carbon atom bonded to the sulfonamide group (C2) and those bonded to the halogens (C4 and C5) would be significantly deshielded. The remaining carbon (C3) would also have a characteristic chemical shift.
Analysis of NMR data for structurally similar compounds, such as 5-bromo-4-chlorothiophene-2-carboxylic acid, aids in the precise assignment of these signals. chemicalbook.com
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Thiophene H-3 | Singlet | 7.0 - 8.0 |
| Sulfonamide NH₂ | Broad Singlet | Variable |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to assess the purity of a sample and to confirm its molecular weight.
Following synthesis, LC is used to separate the target compound from any unreacted starting materials, byproducts, or impurities. The separated components then enter the mass spectrometer. For this compound (molecular formula C₄H₃BrClNO₂S₂), the mass spectrometer would detect its molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺). The high-resolution mass spectrum provides the exact mass of the molecule, which can be used to confirm its elemental composition.
A key feature in the mass spectrum of this compound is the characteristic isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique pattern serves as a definitive confirmation of the presence of both halogen atoms in the molecule. umb.edu
Table 4: Molecular Mass Information for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄H₃BrClNO₂S₂ |
| Monoisotopic Mass | 274.84771 Da |
| Key Isotopic Peaks | [M], [M+2], [M+4] |
X-ray Crystallography for Solid-State Molecular Architecture
While spectroscopic methods provide information about molecular connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state.
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. mdpi.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed model of the molecular structure can be generated. This analysis provides precise bond lengths, bond angles, and torsion angles. acs.org
For thiophene sulfonamides, crystallographic studies reveal the geometry around the sulfur atom of the sulfonamide group, which is typically tetrahedral. nih.gov These studies also elucidate the planarity of the thiophene ring and the orientation of the substituents relative to the ring.
Crucially, X-ray crystallography provides insight into the supramolecular architecture, revealing how molecules are packed in the crystal lattice. Intermolecular interactions, such as hydrogen bonds involving the sulfonamide N-H protons and sulfonyl oxygen atoms, play a significant role in stabilizing the crystal structure. nih.gov For instance, N-H···O hydrogen bonds often lead to the formation of dimeric or polymeric structures in the solid state. uomphysics.net The analysis of crystal structures of related compounds, such as derivatives of 5-bromothiophene, provides valuable comparative data on how molecular packing is influenced by different substituents. researchgate.net
Table 5: Illustrative Crystallographic Data Parameters for Thiophene Derivatives
| Parameter | Typical Information Obtained |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the unit cell |
| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |
| Bond Lengths (Å) | e.g., S=O, S-N, C-S, C-C |
| Bond Angles (°) | e.g., O-S-O, C-S-N |
| Intermolecular Interactions | Hydrogen bonds, π-π stacking |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool utilized in crystallography to visualize and quantify the intricate network of intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within a crystal, providing a detailed picture of how neighboring molecules interact. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of close contacts.
A comprehensive search of the current scientific literature and crystallographic databases did not yield a specific study performing Hirshfeld surface analysis on this compound. Therefore, the detailed quantitative data and specific findings for this exact compound are not available. However, by examining studies on analogous thiophene sulfonamides and halogenated aromatic compounds, we can describe the expected nature of the intermolecular interactions that would be elucidated by such an analysis.
Visualizing Intermolecular Contacts:
The Hirshfeld surface is typically mapped with various properties, most commonly the normalized contact distance (dnorm). This property highlights regions where intermolecular contacts are shorter or longer than the van der Waals radii of the interacting atoms.
Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds and other significant intermolecular interactions.
Blue regions represent areas with longer contacts, indicating weaker interactions.
White areas denote contacts that are approximately at the van der Waals separation.
For a molecule like this compound, prominent red spots would be anticipated near the sulfonamide group's hydrogen and oxygen atoms, indicative of strong N-H···O hydrogen bonds, which are a common feature in the crystal packing of sulfonamides.
Fingerprint Plots for Quantitative Analysis:
A key output of Hirshfeld analysis is the 2D fingerprint plot. This plot summarizes all the intermolecular contacts on the Hirshfeld surface, providing a quantitative breakdown of each type of interaction. The plot graphs the distance from the surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de).
Had the data been available for this compound, a table summarizing the percentage contributions of the most significant intermolecular contacts would be presented. Based on the functional groups present, the following interactions would be expected to be the most significant contributors to the crystal packing:
| Intermolecular Contact | Expected Percentage Contribution (Illustrative) | Description of Interaction |
| H···H | 30-40% | Represents the most abundant type of contact due to the presence of hydrogen atoms on the molecular surface. |
| O···H / H···O | 15-25% | Primarily corresponds to the strong N-H···O hydrogen bonds formed by the sulfonamide group, which often dominate the crystal packing. |
| Br···H / H···Br | 10-15% | Halogen bonding and other close contacts involving the bromine atom. |
| Cl···H / H···Cl | 5-10% | Close contacts involving the chlorine atom, which are generally weaker than those involving bromine. |
| S···H / H···S | 5-10% | Interactions involving the sulfur atoms of the thiophene ring and the sulfonamide group. |
| C···H / H···C | 5-10% | van der Waals interactions between carbon and hydrogen atoms. |
| Br···Cl | < 5% | Potential halogen-halogen interactions between bromine and chlorine atoms on adjacent molecules. |
| S···S | < 5% | Interactions between sulfur atoms of neighboring molecules. |
Shape Index and Curvedness:
Other surfaces generated during the analysis, such as the shape index and curvedness, provide further insights into the molecular packing. The shape index can identify complementary hollows and bumps on the molecular surface, which are indicative of π-π stacking interactions. Given the aromatic nature of the thiophene ring, some degree of π-π stacking might be observed. The curvedness helps to delineate the boundaries between interacting molecules.
Computational Chemistry and Molecular Modeling of 5 Bromo 4 Chlorothiophene 2 Sulfonamide
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic and Geometric Parameters
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov Calculations, often employing basis sets like B3LYP/6-31G(d,p), provide a detailed understanding of the geometric and electronic parameters of thiophene (B33073) derivatives. nih.gov These theoretical calculations are fundamental for predicting molecular stability, reactivity, and various physicochemical properties.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic transitions and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity; a smaller energy gap suggests that the molecule is more reactive and less stable. mdpi.comnih.gov
Computational studies on related aryl thiophene derivatives show how substituents on the aromatic rings can influence the FMOs. nih.gov For instance, the distribution of the π-cloud in both HOMO and LUMO is typically spread across the entire molecular skeleton. nih.gov
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.65 |
| LUMO Energy | -2.01 |
| Energy Gap (ΔE) | 4.64 |
Note: The data presented is for the related compound 2-(3-chloro-4-fluorophenyl)-5-chlorothiophene, as specific values for 5-Bromo-4-chlorothiophene-2-sulfonamide are not available in the cited literature. This serves as an example of typical FMO analysis results.
First hyperpolarizability (β) is a measure of a molecule's non-linear optical (NLO) response. nih.gov The calculation of this property is important for identifying materials with potential applications in advanced optical and photonic technologies. rsc.org Molecules with significant hyperpolarizability values are sought after for their ability to modify the properties of light. researchgate.net DFT calculations are a standard method for simulating the NLO response of sulfonamide-bearing thiophene derivatives. nih.gov The presence of bromo substituents can, in some cases, enhance the macroscopic NLO coefficient. researchgate.net
| Component | Value (a.u.) |
|---|---|
| β_x | Value |
| β_y | Value |
| β_z | Value |
| β_total | Calculated Value |
Note: This table illustrates the typical components analyzed in hyperpolarizability calculations. Specific values for the target compound are not available in the provided sources.
Global reactivity descriptors are derived from HOMO and LUMO energies to quantify the chemical reactivity and stability of a molecule. mdpi.com
Electronic Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. A negative chemical potential suggests the compound tends to lose electrons. mdpi.com It is calculated as: μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η) : Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are generally more reactive. mdpi.com It is calculated as: η = (E_LUMO - E_HOMO) / 2.
Global Electrophilicity Index (ω) : This index measures the energy stabilization when the system acquires additional electronic charge from the environment. mdpi.com It is calculated as: ω = μ² / 2η.
These parameters are essential for comparing the reactivity of different compounds within a series. mdpi.com
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Electronic Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.5031 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Value |
| Electrophilicity Index (ω) | μ² / 2η | Value |
Note: The value for Electronic Chemical Potential is from a representative computational study on a complex heterocyclic compound. mdpi.com This table illustrates the type of data generated.
Ionization potential and electron affinity are fundamental electronic properties that relate directly to the frontier orbitals.
Ionization Potential (I) : The energy required to remove an electron from a molecule. It is related to the HOMO energy through Koopmans' theorem (I ≈ -E_HOMO). mdpi.com
Electron Affinity (A) : The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -E_LUMO). mdpi.com
These values help predict a molecule's behavior in charge-transfer reactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.gov It helps identify the regions that are prone to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. researchgate.net For thiophene sulfonamides, MEP analysis can indicate the reactive sites, such as the electron-rich oxygen atoms of the sulfonyl group. nih.gov
In Silico Approaches for Ligand-Target Interaction Prediction
In silico techniques, particularly molecular docking, are used to predict how a ligand (like this compound) might bind to the active site of a biological target, such as an enzyme or receptor. nih.govresearchgate.net This computational method helps to understand the potential biological activity of a compound.
For example, studies on structurally similar 5-bromo-N-alkylthiophene-2-sulfonamides have shown their potential as antibacterial agents. nih.govdovepress.com Docking simulations of these compounds against the New Delhi Metallo-β-lactamase (NDM) protein (PDB ID: 5N5I) revealed key binding interactions, including hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. nih.govresearchgate.net Such studies are crucial for structure-based drug design, providing insights that can guide the synthesis of more potent inhibitors. mdpi.comresearchgate.net
Molecular Docking Simulations for Binding Affinity Assessment
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. While specific docking studies on this compound are not extensively documented in publicly available literature, numerous studies on structurally similar thiophene sulfonamides, particularly as carbonic anhydrase (CA) inhibitors, provide a framework for understanding its potential interactions. researchgate.netbiruni.edu.trnih.gov
Thiophene sulfonamides are a well-established class of carbonic anhydrase inhibitors. researchgate.net The sulfonamide group is crucial for their inhibitory activity, as it coordinates with the zinc ion located in the active site of the enzyme. researchgate.net Molecular docking studies on related compounds have elucidated the binding modes and interactions that contribute to their inhibitory potency. For instance, docking simulations of various benzenesulfonamide (B165840) derivatives against different CA isoforms have revealed key interactions with active site residues that dictate potency and selectivity. nih.gov
In a representative study, a series of pyrazole (B372694) derivatives incorporating a sulfonamide moiety were docked into the active sites of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov The docking results helped to rationalize the observed inhibitory activities and provided insights into the binding modes of these compounds. nih.gov Similarly, computational docking of morpholine-based thiazoles against bovine carbonic anhydrase II highlighted the interactions and conformational changes within the active site. rsc.org
Table 1: Representative Docking Scores of Thiophene Sulfonamide Analogs against Carbonic Anhydrase Isoforms
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pyrazole-sulfonamides | hCA I & hCA II | - | Not specified |
| Thiophene sulfonamides | Enoyl acyl carrier protein reductase InhA | -6 to -12 | Not specified |
Note: Specific docking scores for this compound are not available. The data presented is for analogous compounds to illustrate the application of molecular docking.
These studies collectively suggest that the thiophene core of this compound likely serves as a scaffold, positioning the critical sulfonamide group for interaction with the target protein's active site. The bromo and chloro substituents on the thiophene ring are expected to influence the compound's electronic properties and steric interactions, potentially contributing to its binding affinity and selectivity. mdpi.com
Pharmacophore Modeling for Identification of Essential Structural Features
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be generated based on the structures of known active ligands or the structure of the target receptor.
For sulfonamide-based inhibitors, a common pharmacophore model includes a zinc-binding group (the sulfonamide), hydrogen bond donors and acceptors, and hydrophobic features that complement the target's active site. While a specific pharmacophore model for this compound has not been published, models for related carbonic anhydrase inhibitors offer valuable insights.
A three-point pharmacophore has been established for certain thiophene analogs with anti-inflammatory activity, highlighting the importance of electronic properties in their biological function. nih.gov For carbonic anhydrase inhibitors, the key pharmacophoric features typically include:
A Zinc-Binding Group (ZBG): The primary sulfonamide moiety is the quintessential ZBG, directly coordinating with the Zn2+ ion in the enzyme's active site.
Hydrogen Bond Acceptors/Donors: The oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide can participate in hydrogen bonding with amino acid residues in the active site, such as Thr199 and Glu106 in human carbonic anhydrase II.
Aromatic/Hydrophobic Regions: The thiophene ring itself serves as a hydrophobic scaffold that can engage in van der Waals interactions with nonpolar residues in the active site. The halogen substituents (bromo and chloro) would further modulate these hydrophobic interactions.
Table 2: General Pharmacophoric Features for Thiophene Sulfonamide-Based Carbonic Anhydrase Inhibitors
| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Interacting Residues |
|---|---|---|
| Zinc-Binding Group | Sulfonamide (-SO2NH2) | Zn2+ ion |
| Hydrogen Bond Acceptor | Sulfonyl Oxygen atoms | Thr199, Thr200 |
| Hydrogen Bond Donor | Sulfonamide Nitrogen atom | Thr199 |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
While no specific QSAR studies have been reported for this compound, QSAR analyses of other thiophene analogs and sulfonamide derivatives have demonstrated the importance of various molecular descriptors in determining their biological activity. nih.govekb.eg
For a series of 43 thiophene analogs with anti-inflammatory activity, QSAR studies revealed that electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, played a dominant role in modulating their activity. nih.gov This suggests that the electronic effects of the bromo and chloro substituents in this compound could be significant for its biological profile.
In another study on benzene (B151609) sulfonamide derivatives with antioxidant activity, a QSAR model was developed using descriptors like electrophilicity, SCF energy, and molar refractivity. ekb.eg This highlights the diverse range of physicochemical properties that can influence the activity of sulfonamide-containing compounds. A QSAR analysis was also part of a study on morpholine (B109124) derived thiazoles as bovine carbonic anhydrase-II inhibitors to elucidate the interactions within the active site of the enzyme. rsc.org
Table 3: Common Descriptors Used in QSAR Models for Sulfonamide and Thiophene Derivatives
| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Electronic | ELUMO, Dipole Moment, Electrophilicity | Governs reaction mechanisms and intermolecular interactions. |
| Steric | Molar Refractivity, Molecular Volume | Influences the fit of the molecule in the binding site. |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |
A hypothetical QSAR model for a series of analogs of this compound would likely incorporate a combination of these descriptors to capture the structural variations and their impact on a specific biological endpoint. The development of such a model would be invaluable for the rational design of more potent and selective derivatives.
In Vitro Investigation of Biological Activities and Mechanisms of Action of 5 Bromo 4 Chlorothiophene 2 Sulfonamide and Its Derivatives
Antimicrobial Properties and Efficacy
Thiophene-based sulfonamides are a class of compounds recognized for their potential as antimicrobial agents. Their structural features allow for various modifications to enhance their biological activity against a range of pathogens.
Derivatives of 5-bromothiophene-2-sulfonamide (B1270684) have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net Studies have shown that sulfacetamide (B1682645) derivatives, in particular, exhibit antibacterial effects against organisms such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Shigella dysenteriae, Salmonella typhi, and Pseudomonas aeruginosa at various concentrations. nih.gov The general class of sulfonamides has shown pronounced antimicrobial activity against bacterial infections caused by Nocardia, Staphylococcus aureus, and Escherichia coli. nih.gov
Recent research has focused on N-alkyl derivatives of 5-bromothiophene-2-sulfonamide, which have shown notable efficacy against clinically isolated strains of New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae ST147. nih.gov One particular derivative, 5-bromo-N-propylthiophene-2-sulfonamide, was identified as having the highest potency against these resistant bacterial strains. researchgate.net
Antibacterial Activity of 5-bromo-N-propylthiophene-2-sulfonamide
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Source |
|---|---|---|---|
| New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 | 0.39 | 0.78 | researchgate.net |
The primary antibacterial mechanism of sulfonamides is the inhibition of folic acid synthesis, which is essential for bacterial growth and replication. patsnap.com Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govpatsnap.com Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing the synthesis of dihydropteroate, a precursor to folic acid. nih.govresearchgate.net This action disrupts the production of nucleotides (the building blocks of DNA and RNA), thereby halting bacterial cell division and replication. nih.govpatsnap.com This inhibition of folic acid synthesis results in a bacteriostatic effect, meaning it hinders bacterial growth rather than directly killing the bacteria. nih.govresearchgate.net
A significant area of investigation has been the efficacy of 5-bromothiophene-2-sulfonamide derivatives against antibiotic-resistant bacteria, particularly those producing metallo-β-lactamases (MBLs). nih.gov MBLs, such as the New Delhi Metallo-β-lactamase (NDM), confer resistance to a wide range of β-lactam antibiotics, including carbapenems, posing a major public health challenge. nih.govnih.gov
Studies have demonstrated that 5-bromo-N-alkylthiophene-2-sulfonamides possess antibacterial efficacy against NDM-producing Klebsiella pneumoniae ST147. nih.govdovepress.com Specifically, the compound 5-bromo-N-propylthiophene-2-sulfonamide was found to have a Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 μg/mL against this highly resistant strain. researchgate.net In-silico studies suggest that this compound interacts with proteins from NDM-KP ST147 through hydrogen bonding and hydrophobic interactions, indicating a potential mechanism to overcome resistance. researchgate.net The development of such inhibitors is critical as there are currently no clinically available MBL inhibitors. nih.gov
While the primary focus of sulfonamide research has been on antibacterial activity, this class of compounds has also demonstrated inhibitory effects against some fungi. nih.gov Certain sulfonamides have shown activity against Pneumocystis carinii (now known as Pneumocystis jirovecii), a fungus that can cause severe pneumonia in immunocompromised individuals. nih.gov The general mechanism involving the disruption of folic acid synthesis is also relevant in some fungi that, like bacteria, must synthesize their own folate. However, detailed studies focusing specifically on the antifungal spectrum of 5-Bromo-4-chlorothiophene-2-sulfonamide are not widely documented in the reviewed literature.
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae ST147)
Enzymatic Inhibition Studies
Beyond their direct antimicrobial effects, derivatives of this compound have been evaluated for their ability to inhibit specific enzymes that play roles in pathogen survival and virulence.
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, as the ammonia produced helps to neutralize acidic environments, facilitating bacterial survival.
Derivatives of 5-bromothiophene-2-sulfonamide, specifically 5-arylthiophene-2-sulfonylacetamides, have been investigated for their urease inhibitory potential. nih.gov Several of these compounds exhibited significant inhibition of the urease enzyme. For example, N-((5'-methyl-[2,2'-bithiophen]-5-yl)sulfonyl)acetamide showed excellent urease inhibition activity with an IC₅₀ value of approximately 17.1 ± 0.15 µg/mL. nih.gov Another derivative, N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide, also demonstrated strong inhibition. nih.gov
Urease Inhibition by 5-arylthiophene-2-sulfonylacetamide Derivatives
| Compound | IC₅₀ (µg/mL) | Source |
|---|---|---|
| N-((5'-methyl-[2,2'-bithiophen]-5-yl)sulfonyl)acetamide | ~17.1 | nih.gov |
| N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide | 17.9 | nih.gov |
| N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | 23.3 | nih.gov |
| N-((5-phenylthiophen-2-yl)sulfonyl)acetamide | ~38.4 | nih.gov |
Human Serum Paraoxonase-1 (hPON1) Inhibition
Human serum paraoxonase-1 (hPON1) is an enzyme synthesized in the liver and released into the bloodstream, where it associates with high-density lipoprotein (HDL). It plays a crucial role in protecting against oxidative stress by hydrolyzing lipid peroxides, thereby preventing the oxidation of low-density lipoprotein (LDL), a key factor in the development of atherosclerosis. The inhibitory effects of various sulfonamide-containing compounds on hPON1 have been investigated.
Studies have shown that certain sulfonamides can act as potent inhibitors of hPON1. For instance, a study investigating a range of sulfonamides reported IC₅₀ values—the concentration of an inhibitor required to reduce enzyme activity by 50%—spanning from 24.10 to 201.45 μM. nih.gov The inhibition constants (Ki), which indicate the binding affinity of the inhibitor to the enzyme, were found to be in the range of 4.41 ± 0.52 to 150.23 ± 20.73 μM. nih.gov The mechanisms of inhibition were observed to be varied, with some sulfonamides exhibiting competitive inhibition while others showed non-competitive inhibition. nih.gov Another study found that sulfonamide was an effective inhibitor of purified human serum PON1 with IC₅₀ values of 0.22 mM and 0.81 mM for the substrates phenylacetate (B1230308) and paraoxon, respectively. ajol.info This study also noted different inhibition patterns, with non-competitive inhibition observed for phenylacetate and competitive inhibition for paraoxon. ajol.info
These findings highlight that sulfonamide derivatives, including by extension this compound, have the potential to interact with and inhibit the activity of hPON1.
Table 1: Inhibition of Human Serum Paraoxonase-1 (hPON1) by Sulfonamides
| Compound | IC₅₀ (μM) | Ki (μM) | Inhibition Mechanism |
|---|---|---|---|
| Sulfonamide 1 | 24.10 - 201.45 | 4.41 ± 0.52 - 150.23 ± 20.73 | Non-competitive |
| Sulfonamide 2 | 24.10 - 201.45 | 4.41 ± 0.52 - 150.23 ± 20.73 | Non-competitive |
| Sulfonamide 3 | 24.10 - 201.45 | 4.41 ± 0.52 - 150.23 ± 20.73 | Competitive |
| Sulfonamide 4 | 24.10 - 201.45 | 4.41 ± 0.52 - 150.23 ± 20.73 | Non-competitive |
| Sulfonamide 5 | 24.10 - 201.45 | 4.41 ± 0.52 - 150.23 ± 20.73 | Non-competitive |
| Sulfonamide 6 | 24.10 - 201.45 | 4.41 ± 0.52 - 150.23 ± 20.73 | Competitive |
| Sulfonamide 7 | 24.10 - 201.45 | 4.41 ± 0.52 - 150.23 ± 20.73 | Competitive |
| Sulfonamide 8 | 24.10 - 201.45 | 4.41 ± 0.52 - 150.23 ± 20.73 | Non-competitive |
| Sulfonamide 9 | 24.10 - 201.45 | 4.41 ± 0.52 - 150.23 ± 20.73 | Non-competitive |
| Sulfonamide (Phenylacetate substrate) | 220 | 3.7 ± 0.9 | Non-competitive |
Carbonic Anhydrase (CA) Isozyme Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. mdpi.comnih.gov Sulfonamides are a well-established class of CA inhibitors. nih.gov
Research has demonstrated that heterocyclic sulfonamides, including those with a thiophene (B33073) scaffold, are effective inhibitors of various CA isozymes. For instance, derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have shown significant inhibitory activity against human CA isozymes I, II, and IX, with inhibition constants (Ki) in the nanomolar range for all three isoforms. mdpi.com Specifically, for CA I, Ki values ranged from 3–12 nM, for CA II from 0.20–5.96 nM, and for CA IX from 3–45 nM. mdpi.com
Another study on a newly cloned human CA isozyme, hCA XII, revealed that several clinically used sulfonamides, such as dorzolamide (B1670892) and brinzolamide, act as very potent inhibitors with Ki values in the range of 3.0–5.7 nM. nih.gov The study also identified compounds with excellent selectivity for hCA XII over hCA II. nih.gov This suggests that the thiophene sulfonamide structure is a promising scaffold for developing isoform-selective CA inhibitors.
Table 2: Inhibition of Carbonic Anhydrase (CA) Isozymes by Sulfonamide Derivatives
| Compound Class | CA Isozyme | Inhibition Constant (Ki) Range |
|---|---|---|
| 5-((4-aminophenyl)sulfonamido)-1,3,4-thiadiazole-2-sulfonamide derivatives | CA I | 3–12 nM |
| 5-((4-aminophenyl)sulfonamido)-1,3,4-thiadiazole-2-sulfonamide derivatives | CA II | 0.20–5.96 nM |
| 5-((4-aminophenyl)sulfonamido)-1,3,4-thiadiazole-2-sulfonamide derivatives | CA IX | 3–45 nM |
| Clinically used antiglaucoma sulfonamides | hCA XII | 3.0–5.7 nM |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.gov Inhibition of PTP1B can enhance insulin sensitivity. The balance between protein-tyrosine kinases and protein-tyrosine phosphatases (PTPs) is crucial, and an imbalance can lead to various diseases, including cancer. nih.gov
Thiophene-2-carboxamides bearing aryl substituents have been reported to exhibit cytotoxicity, potentially through the inhibition of PTP1B. mdpi.com While direct inhibitory data for this compound on PTP1B is not extensively detailed, the broader class of thiophene derivatives has shown promise. For instance, a study on natural products identified several compounds with PTP1B inhibitory activity, with IC₅₀ values ranging from 30 to 100 μM. nih.gov The mechanisms of inhibition varied, including non-competitive, mixed-type, and competitive inhibition. nih.gov
The inactivation of PTP1B by S-nitrosothiols has been demonstrated to be time- and concentration-dependent, with second-order rate constants ranging from 37 to 113 M⁻¹ min⁻¹. This indicates that compounds capable of S-nitrosylation could potentially inhibit PTP1B.
Table 3: PTP1B Inhibition by Various Compounds
| Inhibitor Class | IC₅₀ | Mechanism of Inhibition | Second-order rate constant (kinact/KI) |
|---|---|---|---|
| Natural Product Hits | 30 - 100 µM | Non-competitive, Mixed-type, Competitive | Not Reported |
Antioxidant and Free Radical Scavenging Capabilities
Nitric Oxide (NO) Scavenging Activity
Nitric oxide (NO) is a free radical that plays a dual role in biological systems; it is essential for various physiological processes but can be detrimental at high concentrations, contributing to oxidative stress and inflammation. mdpi.com The ability of a compound to scavenge NO is a measure of its antioxidant potential.
Phenolic compounds are known to be effective NO scavengers, and the mechanism often involves the donation of a hydrogen atom from a hydroxyl group. researchgate.net While this compound itself does not possess a phenolic hydroxyl group, the broader class of thiophene derivatives may exhibit NO scavenging activity through other mechanisms. Studies on plant extracts rich in flavonoids and alkaloids have demonstrated significant NO scavenging activity. For example, a crude extract of Croton linearis showed an IC₅₀ of 21.59 µg/mL for NO production inhibition in LPS-stimulated macrophages. mdpi.com
Research on curcumin (B1669340) and its derivatives has shown that these compounds can effectively reduce the generation of NO radicals. researchgate.net Curcumin exhibited an IC₅₀ value of 20.39 ± 4.10 μM for NO scavenging. researchgate.net This suggests that compounds with certain structural motifs, even without phenolic groups, can possess NO scavenging capabilities.
Table 4: Nitric Oxide (NO) Scavenging Activity of Various Compounds
| Compound/Extract | IC₅₀ for NO Scavenging/Inhibition |
|---|---|
| Croton linearis crude extract | 21.59 µg/mL |
| Croton linearis n-hexane fraction | 4.88 µg/mL |
| Croton linearis ethyl acetate (B1210297) fraction | 40.03 µg/mL |
| Curcumin | 20.39 ± 4.10 μM |
| Diacetylcurcumin | 28.76 ± 1.48 μM |
| Curcumin manganese complex (CpCpx) | 9.79 ± 1.50 μM |
Other Noteworthy Biological Activities Explored in Thiophene Sulfonamide Analogues
Antiproliferative Activity
Thiophene derivatives have been a subject of interest in cancer research due to their potential antiproliferative effects. nih.govmdpi.com The thiophene scaffold is considered a valuable pharmacophore in the design of novel anticancer agents. mdpi.com
Several studies have demonstrated the antiproliferative activity of thiophene analogues against various cancer cell lines. For instance, a series of newly synthesized thiophene derivatives showed greater activity against breast cancer cell lines than colon cancer cell lines. nih.gov One of the most potent compounds in this study, a thienopyrimidine derivative, exhibited IC₅₀ values of 34.04 μM against MDA-MB-231 (breast cancer) and 45.62 μM against HT-29 (colon cancer) cell lines. nih.gov
Another study on thiophene carboxamide derivatives identified compounds with significant antiproliferative properties against the Hep3B cancer cell line, with IC₅₀ values as low as 5.46 µM. mdpi.com Furthermore, some 2-amino thiophene derivatives have shown considerable antiproliferative potential against HeLa (cervical adenocarcinoma) and PANC-1 (pancreatic adenocarcinoma) cell lines. daneshyari.com These findings underscore the potential of the thiophene sulfonamide core structure as a basis for the development of new anticancer agents.
Table 5: Antiproliferative Activity of Thiophene Analogues
| Compound/Derivative | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate | MDA-MB-231 (breast cancer) | 40.68 |
| Ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate | HT-29 (colon cancer) | 49.22 |
| Thienopyrimidine derivative 13 | MDA-MB-231 (breast cancer) | 34.04 |
| Thienopyrimidine derivative 13 | HT-29 (colon cancer) | 45.62 |
| Thiophene carboxamide derivative 2b | Hep3B (liver cancer) | 5.46 |
| Thiophene carboxamide derivative 2d | Hep3B (liver cancer) | 8.85 |
Anti-Alzheimer Properties
The potential of this compound and its broader class of thiophene-based sulfonamide derivatives as therapeutic agents for Alzheimer's disease is an area of growing scientific interest. The primary mechanism of action investigated in vitro for this class of compounds is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to improved cognitive function in Alzheimer's patients.
While direct in vitro studies on the anti-Alzheimer properties of this compound are not extensively documented in publicly available research, the examination of structurally related thiophene and sulfonamide derivatives provides valuable insights into its potential biological activities. The presence of the thiophene ring, the sulfonamide group, and halogen substitutions are all features that have been explored in the context of developing novel cholinesterase inhibitors.
Research into various sulfonamide derivatives has demonstrated their potential as prospective agents for Alzheimer's disease, with many analogues showing significant inhibition of both AChE and BChE. nih.gov The sulfonamide moiety is a key pharmacophore that can interact with the active sites of these enzymes.
Furthermore, studies on halogenated thiophene derivatives have indicated that the presence of halogens can influence the inhibitory activity against cholinesterases. For instance, a study on halogenated thiophene chalcones revealed moderate inhibitory activity against both AChE and BChE, with IC50 values in the micromolar range. amrita.edunih.gov This suggests that the bromo and chloro substituents on the thiophene ring of this compound could play a significant role in its potential interaction with these enzymatic targets.
The exploration of thiophene-2-carboxamide Schiff base derivatives has also contributed to the understanding of how this scaffold can be optimized for cholinesterase inhibition. Structure-activity relationship studies within this class of compounds have shown that the substitution pattern on the aromatic rings significantly impacts the inhibitory potency against both AChE and BChE. researchgate.net
While specific data for this compound is not available, the following tables present in vitro cholinesterase inhibition data for a selection of structurally related thiophene and sulfonamide derivatives, illustrating the potential for this class of compounds to exhibit anti-Alzheimer properties.
Table 1: In Vitro Cholinesterase Inhibitory Activity of Selected Halogenated Thiophene Chalcones
| Compound Code | AChE IC50 (µM) | BChE IC50 (µM) |
| T6 | - | Most Potent |
| T8 | Most Potent | - |
| Range | 14-70 | 14-70 |
| Data from a study on halogenated thiophene chalcone-based molecules. amrita.edunih.gov |
Table 2: In Vitro Butyrylcholinesterase (BChE) Inhibitory Activity of Selected N,2-diphenyl-2-(phenylsulfonamido)acetamide Derivatives
| Compound Code | BChE IC50 (µM) |
| 30 | 7.331 ± 0.946 |
| 33 | 10.964 ± 0.936 |
| These compounds are sulfonamide derivatives, though not directly thiophene-based. nih.gov |
Table 3: In Vitro Acetylcholinesterase (AChE) Inhibition by Thiophene Piperazine-Carbamate Hybrids
| Compound Code | AChE IC50 (µM) | BChE IC50 (µM) |
| 8e | 0.12 ± 0.001 | 12.29 ± 0.02 |
| Data from a study on novel thiophene piperazine-carbamate hybrids. researchgate.net |
The data presented in these tables, derived from studies on compounds with similar structural motifs, underscores the potential of the thiophene-sulfonamide scaffold, particularly with halogen substitutions, as a foundation for the design of novel cholinesterase inhibitors for Alzheimer's disease. Further in vitro investigation of this compound is warranted to directly elucidate its anti-Alzheimer properties and mechanisms of action.
Prospective Applications and Future Research Avenues
Exploration in Advanced Material Science (e.g., Novel Polymers, Coatings)
The thiophene (B33073) ring is a fundamental component in the field of materials science, particularly for the development of organic electronics. Thiophene-containing polymers, or polythiophenes, are known for their potential applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The introduction of halogen atoms like bromine and chlorine onto the thiophene ring, as seen in 5-Bromo-4-chlorothiophene-2-sulfonamide, can significantly influence the electronic properties of the resulting polymers. These halogens can serve as synthetic handles for further chemical modifications, allowing for the fine-tuning of material properties.
Future research could focus on utilizing this compound as a monomer for polymerization. The resulting poly(thiophene sulfonamide)s could exhibit unique solubility, thermal stability, and charge-transport characteristics. Furthermore, recent work on oligomeric and polymeric thiophene-based surfactants, which have potential applications in biosensors and organic transistors, suggests another promising avenue. nih.gov A life cycle assessment of such new materials would be crucial to ensure their development aligns with sustainable practices. nih.gov
Table 1: Potential Roles of Thiophene Derivatives in Material Science
| Application Area | Role of Thiophene Core | Potential Contribution of Halogenation |
|---|---|---|
| Organic Electronics (OLEDs, OFETs) | Forms the conductive polymer backbone. nih.gov | Modifies electronic properties (HOMO/LUMO levels). nih.gov |
| Novel Polymers | Acts as a monomer for polymerization. rsc.org | Provides sites for cross-linking or further functionalization. |
| Biosensors & Coatings | Serves as a base for functional surfactants. nih.gov | Influences surface adhesion and interaction properties. |
Development as Agrochemicals for Plant Protection
Thiophene derivatives have a documented history of use in the agrochemical industry. researchgate.netnih.gov The sulfonamide functional group is also a key component in certain classes of herbicides. For instance, thiophene sulfonamide is a known environmental transformation product of the potent herbicide thifensulfuron-methyl. nih.gov This link establishes a clear precedent for the potential of thiophene sulfonamide structures in crop protection.
The class of sulfonylurea herbicides acts by inhibiting the biosynthesis of essential amino acids in plants, leading to the prevention of cell division and growth. essentialchemicalindustry.org Given its structure, this compound could be investigated as a precursor or lead compound for new herbicides. Research has shown that other thiophene-based compounds exhibit significant pesticidal and herbicidal activity. researchgate.net Studies on aminophosphonates containing a thiophene moiety have also been evaluated for their potential as soil-applied herbicides. mdpi.com Future work would involve screening this compound and its derivatives for activity against various weeds and pests, while also assessing their environmental impact and selectivity for target species. researchgate.net
Role as Lead Compounds in Rational Drug Design Strategies
In medicinal chemistry, the thiophene ring is considered a "privileged pharmacophore" due to its presence in numerous approved drugs and its ability to act as a bioisosteric replacement for phenyl rings. nih.gov The sulfonamide moiety is equally important, forming the basis of sulfa drugs and a wide range of other therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net
The combination of these two groups in this compound makes it a highly attractive scaffold for drug discovery. A recent and highly relevant study focused on the synthesis and antibacterial activity of closely related 5-bromo-N-alkylthiophene-2-sulfonamides . nih.govresearchgate.net These compounds demonstrated significant efficacy against clinically isolated, multidrug-resistant New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147. nih.govresearchgate.net The mechanism of action for sulfonamides typically involves acting as competitive antagonists of 4-aminobenzoic acid, which inhibits the folic acid synthesis pathway in bacteria. nih.gov
One derivative, 5-bromo-N-propylthiophene-2-sulfonamide , was identified as a particularly promising candidate. nih.govresearchgate.net
Table 2: Antibacterial Activity of a 5-Bromo-thiophene-2-sulfonamide Derivative
| Compound | Target Organism | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 5-bromo-N-propylthiophene-2-sulfonamide | Klebsiella pneumoniae ST147 (NDM-1) | 0.39 | 0.78 |
Data sourced from a study on clinically isolated New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. nih.govresearchgate.net
Beyond antibacterial applications, thiophene sulfonamides have been explored as carbonic anhydrase inhibitors and as high-affinity ligands for the Angiotensin II type 2 (AT2) receptor, highlighting the versatility of this chemical scaffold. researchgate.netnih.gov Computational methods, such as molecular docking, are increasingly being used to investigate the drug-like properties of thiophene sulfonamide derivatives and guide the rational design of new therapeutic agents. nih.gov
Advancements in Green Chemistry and Sustainable Synthesis Methods for Thiophene Sulfonamides
The synthesis of complex molecules like this compound traditionally involves multi-step processes that can utilize harsh reagents and organic solvents. However, the principles of green chemistry are driving significant innovation in this area, aiming to reduce waste, minimize toxicity, and improve energy efficiency. jddhs.com
Recent advancements in the synthesis of halogenated thiophenes provide environmentally benign alternatives. nih.govnih.gov These methods employ safer, inexpensive, and readily available reagents like sodium halides (e.g., table salt for chlorination) and use environmentally friendly solvents such as ethanol (B145695), achieving high yields under mild conditions. nih.govnih.govresearchgate.net Similarly, green methods for the synthesis of the sulfonamide group have been developed. One such approach describes a facile synthesis in water under dynamic pH control, which uses equimolar amounts of reactants and avoids the need for organic bases, simplifying product isolation to mere filtration. rsc.org
Table 3: Comparison of Synthetic Approaches for Thiophene Sulfonamides
| Synthesis Step | Traditional Method | Green Chemistry Approach |
|---|---|---|
| Halogenation of Thiophene | Use of toxic halogenating agents and halogenated solvents. | Use of sodium halides, copper (II) sulfate, and ethanol as a solvent. nih.gov |
| Sulfonamide Formation | Reaction in organic solvents with excess organic base. | Reaction in aqueous media with dynamic pH control, no organic base needed. rsc.org |
Future research will likely focus on integrating these green principles into a cohesive, sustainable synthetic route for this compound and other valuable thiophene sulfonamides. The adoption of transition-metal-free reactions and flow chemistry processes could further enhance the efficiency and environmental profile of their production. researchgate.netorganic-chemistry.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
